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molecular formula C9H16O6 B8286953 1-Methyl 6-ethyl 2,4-dihydroxyadipate

1-Methyl 6-ethyl 2,4-dihydroxyadipate

Cat. No. B8286953
M. Wt: 220.22 g/mol
InChI Key: BCUMGHODVPWGOW-UHFFFAOYSA-N
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Patent
US05214197

Procedure details

A mixture of THF (2.5 ml), methanol (5 ml) and triethylborane (1M in THF) (12 ml) was stirred at a temperature from -50 to -60° C. for one hour in an argon atmosphere. A solution of 1-methyl 6-ethyl 2-hydroxy-4-oxoadipate (2.2 g, 10 mmol) in THF (2.5 ml) was dropwise added to the above borane solution at -60° C. After stirring at -78° C. for 60 minutes, sodium borohydride (378 mg, 10 mmol) was added in one portion, followed by stirring at -78° C. for 2 hours. After dropwise adding acetic acid (3 ml) to the reaction solution at -78° C., the solution was stirred for 15 minutes. After adding water (5 ml), THF was evaporated off. After adding ethanol (10 ml) and a 10 % hydrogen peroxide (1.5 ml) at room temperature, 1 N hydrochloric acid was added to adjust pH to 7, followed by stirring for one hour. After adding a 5 % aqueous solution of sodium sulfite (15 ml) and stirring the mixture at room temperature for 40 minutes, the mixture was extracted with methylene chloride and organic layers were combined, dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (hexane:acetone=5:1) to give pure 1-methyl 6-ethyl 2,4-dihydroxyadipate (1.52 g, 6.9 mmol). Yield, 69 %.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
378 mg
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(B(CC)CC)C.[OH:8][CH:9]([CH2:14][C:15](=[O:22])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:10]([O:12][CH3:13])=[O:11].B.[BH4-].[Na+]>C1COCC1.O.C(O)(=O)C.CO>[OH:8][CH:9]([CH2:14][CH:15]([OH:22])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:10]([O:12][CH3:13])=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
OC(C(=O)OC)CC(CC(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
378 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)B(CC)CC
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred at a temperature from -50 to -60° C. for one hour in an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at -78° C. for 60 minutes
Duration
60 min
STIRRING
Type
STIRRING
Details
by stirring at -78° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was evaporated off
ADDITION
Type
ADDITION
Details
After adding ethanol (10 ml)
ADDITION
Type
ADDITION
Details
a 10 % hydrogen peroxide (1.5 ml) at room temperature, 1 N hydrochloric acid was added
STIRRING
Type
STIRRING
Details
by stirring for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After adding a 5 % aqueous solution of sodium sulfite (15 ml)
STIRRING
Type
STIRRING
Details
stirring the mixture at room temperature for 40 minutes
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride and organic layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C(=O)OC)CC(CC(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.9 mmol
AMOUNT: MASS 1.52 g
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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